molecular formula C18H23NO2 B3999726 2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine

2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine

Cat. No.: B3999726
M. Wt: 285.4 g/mol
InChI Key: VQSJNLVWGRESGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine is a complex organic compound that features a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a naphthalen-1-yloxyethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution at Positions 2 and 6:

    Attachment of the Naphthalen-1-yloxyethyl Group: This step involves the reaction of the morpholine derivative with a naphthalen-1-yloxyethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted morpholine derivatives with various alkyl or aryl groups.

Scientific Research Applications

2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the naphthalen-1-yloxyethyl group, resulting in different chemical and biological properties.

    4-(2-Naphthalen-1-yloxyethyl)morpholine: Lacks the dimethyl groups at positions 2 and 6, which may affect its reactivity and interactions.

Uniqueness

2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-12-19(13-15(2)21-14)10-11-20-18-9-5-7-16-6-3-4-8-17(16)18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSJNLVWGRESGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-(2-naphthalen-1-yloxyethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.